REACTION_CXSMILES
|
[Na].[CH3:2][C:3](=O)[CH2:4][CH2:5][C:6](=O)[CH3:7].[CH:10]1[CH2:14][CH:13]=[CH:12][CH:11]=1.O>CO>[CH3:7][C:6]1[CH:5]=[CH:4][C:3]([CH3:2])=[C:10]2[C:11]=1[CH:12]=[CH:13][CH2:14]2 |^1:0|
|
Name
|
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)=O)=O
|
Name
|
|
Quantity
|
39.7 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the mixture had been stirred at room temperature for 1 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added dropwise at 0° C. in the course of 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with about 2 1 of diethylether
|
Type
|
CUSTOM
|
Details
|
was chromatographed on 1.4 kg of silica gel 60
|
Type
|
WASH
|
Details
|
38 g (65%) of 4,6-dimethylindene (yellowish oil) were eluted with hexane/methylene chloride (10:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |